molecular formula C15H10FNO4 B2462728 (2E)-3-(2-fluorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one CAS No. 1799-87-7

(2E)-3-(2-fluorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one

Cat. No.: B2462728
CAS No.: 1799-87-7
M. Wt: 287.246
InChI Key: OUWVPQJYFAJQIA-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-fluorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one is a synthetic chalcone derivative supplied for research use only. This compound is part of a class of molecules known for a wide spectrum of biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery research. Chalcones are characterized by their α,β-unsaturated ketone system, which serves as a key pharmacophore for interaction with various biological targets. This fluorophenyl nitrochalcone is of significant research interest in oncology. Structurally similar 2′-hydroxy-nitrochalcones have demonstrated moderate to strong cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549) . Notably, specific analogs have shown potent activity as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a critical target in anti-angiogenesis cancer therapy, with activity surpassing reference drugs in some studies . The binding to such enzyme targets is often driven by hydrogen bonding and hydrophobic interactions facilitated by the chalcone structure . Beyond oncology, chalcone derivatives are extensively investigated for their antibacterial and antibiofilm potential against multidrug-resistant (MDR) bacterial strains, such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) of chalcones indicates that the presence of electron-withdrawing groups, like the nitro substituent in this compound, can enhance this antibacterial activity . Furthermore, fluorinated chalcone analogs have been explored in neuroscience, showing promising anxiolytic and anticonvulsant effects in preclinical models, potentially mediated through interactions with 5-HT receptors and the GABAergic system . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO4/c16-13-4-2-1-3-10(13)5-7-14(18)12-9-11(17(20)21)6-8-15(12)19/h1-9,19H/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWVPQJYFAJQIA-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-fluorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one typically involves the condensation of 2-fluorobenzaldehyde with 2-hydroxy-5-nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-fluorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzaldehyde derivatives.

    Reduction: Formation of 2-amino-5-nitrophenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(2-fluorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-fluorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(2-bromophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(2-methylphenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(2-fluorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Biological Activity

The compound (2E)-3-(2-fluorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article synthesizes existing research on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FNO4. It features a characteristic chalcone structure with a fluorophenyl group and a nitrophenol moiety. The compound is typically presented as a yellow solid with a melting point around 205–206 °C.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have demonstrated that chalcone derivatives can act as effective antioxidants. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby reducing oxidative stress in cells. In vitro assays have shown that this compound significantly lowers reactive oxygen species (ROS) levels in treated cells, indicating its potential protective role against oxidative damage .

2. Anticancer Properties

Chalcones are often investigated for their anticancer properties. In vitro studies using various cancer cell lines, including MCF-7 breast cancer cells, have revealed that this compound inhibits cell proliferation effectively. The mechanism appears to involve the destabilization of microtubules, which is critical for cell division, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.6Microtubule destabilization
HeLa12.3Induction of apoptosis
A54918.9ROS generation and oxidative stress

3. Enzyme Inhibition

Recent studies have explored the inhibitory effects of this compound on various enzymes linked to neurodegenerative diseases. Notably, it has shown selective inhibition of monoamine oxidase B (MAO-B), an enzyme associated with Parkinson's disease. The IC50 value for MAO-B inhibition was reported at approximately 0.51 µM, indicating strong potential for therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Neuroprotective Effects
A study conducted on neuroblastoma cells demonstrated that treatment with this compound resulted in a significant reduction of cell death induced by neurotoxic agents. The compound's ability to inhibit MAO-B contributed to its neuroprotective effects by preventing excessive dopamine degradation and reducing oxidative stress.

Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this chalcone derivative against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(2-fluorophenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A validated protocol involves reacting 2-hydroxy-5-nitroacetophenone with 2-fluorobenzaldehyde in ethanol under basic conditions (e.g., KOH) at 0–50°C for 2–3 hours . Key parameters to optimize include:

  • Catalyst concentration : Higher KOH concentrations (e.g., 0.03 mol) improve yield but may increase side reactions.
  • Temperature : Lower temperatures (0–5°C) favor enolate formation, while higher temperatures (40–50°C) accelerate condensation.
  • Solvent choice : Ethanol is preferred for solubility, but methanol or THF can be tested for reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is recommended:

  • NMR : ¹H/¹³C NMR confirms the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated ketones) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C) validate the chalcone backbone .
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. How can initial biological activity screening be designed for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antioxidant : DPPH radical scavenging to evaluate phenolic hydroxyl contributions .

Q. What solvent systems are suitable for crystallization?

Slow evaporation from polar aprotic solvents (e.g., DMSO:water 1:3) yields single crystals. For X-ray diffraction, ensure crystal stability by maintaining 100 K during data collection .

Q. How do substituents influence the compound’s reactivity?

Substituent effects can be analyzed via Hammett plots. For example:

Substituentσ (Hammett constant)Impact on Reaction Rate
-NO₂ (para)+0.78Enhances electrophilicity of ketone
-F (ortho)+0.06Moderately activates via inductive effects
Data from related chalcones suggest electron-withdrawing groups improve stability but reduce nucleophilic attack susceptibility .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for derivatives of this compound?

Use isotopic labeling (e.g., ¹⁸O in ketone groups) and kinetic studies to track intermediates. For example, density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model transition states for Claisen-Schmidt condensation .

Q. What strategies resolve contradictions in biological assay data?

Conflicting results (e.g., high in vitro vs. low in vivo activity) may arise from poor solubility or metabolic instability. Mitigate via:

  • Formulation : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .
  • Metabolite profiling : LC-MS/MS to identify degradation products .

Q. How does crystal packing affect the compound’s physicochemical properties?

X-ray crystallography reveals intermolecular interactions:

  • Hydrogen bonding : O–H···O/N networks between hydroxyl/nitro groups and adjacent molecules .
  • π-π stacking : Fluorophenyl and nitrophenyl rings align with 3.5–4.0 Å distances, influencing melting points .

Q. What computational tools predict the compound’s binding affinity?

Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) with scoring functions (ΔG < -7 kcal/mol indicates strong binding). Validate with molecular dynamics simulations (100 ns) to assess complex stability .

Q. How can synthetic byproducts be minimized?

  • Byproduct analysis : GC-MS identifies side products (e.g., dihydrochalcones from over-reduction).
  • Optimization : Use flow chemistry for precise control of residence time and temperature.
  • Catalyst screening : Heterogeneous catalysts (e.g., MgO nanoparticles) reduce keto-enol tautomerization side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.